N-cyclopropyl-3-hydroxy-4-iodobenzamide
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Overview
Description
N-cyclopropyl-3-hydroxy-4-iodobenzamide is an organic compound with the molecular formula C10H10INO2 This compound features a cyclopropyl group attached to the nitrogen atom of a benzamide structure, with additional hydroxyl and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-hydroxy-4-iodobenzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 3-hydroxy-4-iodobenzoic acid with an appropriate amine, such as cyclopropylamine, under conditions that facilitate amide bond formation. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
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Cyclopropyl Group Introduction: : The cyclopropyl group can be introduced via a nucleophilic substitution reaction. Cyclopropylamine is reacted with the benzamide intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in N-cyclopropyl-3-hydroxy-4-iodobenzamide can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
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Reduction: : The iodine substituent can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
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Substitution: : The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.
Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaI (sodium iodide) or KCN (potassium cyanide) under appropriate conditions.
Major Products
Oxidation: Formation of 3-oxo-4-iodobenzamide derivatives.
Reduction: Formation of N-cyclopropyl-3-hydroxybenzamide.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-3-hydroxy-4-iodobenzamide has several applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
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Biology: : The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
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Industry: : The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-hydroxy-4-iodobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and iodine substituents can form hydrogen bonds and halogen bonds, respectively, with the active sites of these targets. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-hydroxy-4-chlorobenzamide
- N-cyclopropyl-3-hydroxy-4-bromobenzamide
- N-cyclopropyl-3-hydroxy-4-fluorobenzamide
Uniqueness
N-cyclopropyl-3-hydroxy-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its halogenated analogs. The iodine substituent can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-cyclopropyl-3-hydroxy-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO2/c11-8-4-1-6(5-9(8)13)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMFTLQGYXWWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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